molecular formula C7H4ClNO4 B146349 4-Chloro-3-nitrobenzoic acid CAS No. 96-99-1

4-Chloro-3-nitrobenzoic acid

Cat. No. B146349
CAS RN: 96-99-1
M. Wt: 201.56 g/mol
InChI Key: DFXQXFGFOLXAPO-UHFFFAOYSA-N
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Description

4-Chloro-3-nitrobenzoic acid is a compound that has not been directly studied in the provided papers. However, related compounds with similar functional groups have been investigated for their potential applications in drug discovery and as building blocks in organic synthesis. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been described as a multireactive building block for the synthesis of various heterocyclic scaffolds, which are important in drug discovery .

Synthesis Analysis

The synthesis of related compounds involves various methods, including the immobilization on Rink resin followed by chlorine substitution and reduction of nitro groups to afford different types of heterocycles . Another synthesis method reported is the reaction of 4-chlorophenacyl bromide with 3-nitrobenzoic acid to produce 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate . These methods highlight the reactivity of chloro-nitrobenzoic acid derivatives and their utility in organic synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction . For example, the crystal structure of 2-chloro-4-nitrobenzoic acid has been characterized, revealing the presence of charge-assisted acid···pyridine/amine heterosynthon as the primary supramolecular synthon . The molecular structure of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate has been confirmed by IR and X-ray diffraction studies, with computed vibrational wavenumbers using HF and DFT methods .

Chemical Reactions Analysis

The reactivity of chloro-nitrobenzoic acid derivatives has been explored in various chemical reactions. For instance, 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole undergoes nucleophilic substitution with pyridine . The reactions of thiosemicarbazide derivatives of nitrobenzoic acid with chloroacetone and omega-bromoacetophenone have been investigated, demonstrating the versatility of these compounds in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-nitrobenzoic acid derivatives have been studied using various techniques. The solid-state behavior of 2-chloro-4-nitrobenzoic acid has been reinvestigated using infrared spectra, differential scanning calorimetry (DSC), and thermomicroscopy, revealing the existence of two polymorphic forms . The hydrated sodium salt of 4-chloro-3-nitrobenzoic acid has been structurally characterized, showing complex polymeric structures stabilized by intra- and intermolecular hydrogen bonding and strong π-π ring interactions .

Scientific Research Applications

1. Solid-Phase Synthesis of Heterocyclic Scaffolds

4-Chloro-2-fluoro-5-nitrobenzoic acid, a derivative of 4-Chloro-3-nitrobenzoic acid, serves as a multireactive building block for heterocyclic oriented synthesis (HOS). This process leads to the creation of various nitrogenous heterocycles, such as benzimidazoles, benzotriazoles, and quinoxalinones, which are vital in drug discovery (Křupková et al., 2013).

2. Solubility and Chemical Analysis

4-Chloro-3-nitrobenzoic acid's solubility in organic solvents has been mathematically correlated using the Abraham solvation parameter model. This model aids in understanding the chemical behavior and properties of the compound in various solvents (Stovall et al., 2005).

3. Temperature-Dependent Physical Properties

Research on the temperature dependence of chlorine nuclear quadrupole resonance in 4-Chloro-3-nitrobenzoic acid provides insights into its physical properties across different temperatures, contributing to a deeper understanding of its molecular behavior (Sastry & Ramakrishna, 1976).

4. Crystal Engineering and Pharmaceutical Applications

Studies have shown that molecular salts and cocrystals of 2-Chloro-4-nitrobenzoic acid, closely related to 4-Chloro-3-nitrobenzoic acid, are used as antiviral agents in the treatment of HIV and to enhance the immune response in immune deficiency diseases. The crystal engineering approach is employed to synthesize these molecular salts, which are characterized using various techniques (Oruganti et al., 2017).

5. Synthesis and Toxicity Evaluation

Synthesis and structure analysis of ethanolamine nitro/chloronitrobenzoates, involving compounds like 4-Chloro-3-nitrobenzoic acid, have been conducted. These studies evaluate their toxicity and potential as pharmaceutical ingredients, showcasing their relevance in medicinal chemistry (Crisan et al., 2017).

6. Coordination Polymer Structures

Research on the coordination polymer structures in the sodium salt of 4-Chloro-3-nitrobenzoic acid reveals complex polymeric structures stabilized by intra- and intermolecular hydrogen bonding. This study contributes to the understanding of metal complexes and their applications in various fields, including materials science (Smith, 2013).

7. Molecular Orbital Studies

Infrared spectra and molecular orbital studies of hydrogen-bonded complexes of 2-Chloro-4-nitrobenzoic acid provide insights into the intermolecular interactions and electronic properties of this compound. Such studies are crucial in the field of molecular physics and chemistry (Awad & Habeeb, 1996).

Safety And Hazards

4-Chloro-3-nitrobenzoic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Future Directions

One study discusses the mechanism of bending in co-crystals of caffeine and 4-chloro-3-nitrobenzoic acid . This could potentially open up new avenues for research and applications of this compound.

properties

IUPAC Name

4-chloro-3-nitrobenzoic acid
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InChI

InChI=1S/C7H4ClNO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXQXFGFOLXAPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059143
Record name Benzoic acid, 4-chloro-3-nitro-
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Molecular Weight

201.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Chloro-3-nitrobenzoic acid

CAS RN

96-99-1
Record name 4-Chloro-3-nitrobenzoic acid
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Record name 4-CHLORO-3-NITROBENZOIC ACID
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Synthesis routes and methods I

Procedure details

78.25 g (0.5mol) of 4-chlorobenzoic acid were suspended in 200 ml of methylene chloride, followed by the addition with stirring at room temperature of 33.5 g (0.55 mol) of 98% nitric acid. The mixture was heated with stirring to boiling temperature, followed by the dropwise addition over a period of 1 hour at that temperature of 63.5 g of 100% sulphuric acid. After cooling to 42° C., the mixture was stirred for 2 hours at that temperature. The reaction mixture was then poured onto 300 ml of water, and the methylene chloride subsequently distilled off. The residual suspension was filtered, the residue washed with water and dried at 90° C., giving 98.4 g (97.3% of the theoretical yield) of 4-chloro-3-nitrobenzoic acid melting at 182.9° to 184.0° C. with a purity of 99.5%. The content of unreacted 4-chlorobenzoic acid amounted to only about 0.1%.
Quantity
78.25 g
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reactant
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33.5 g
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63.5 g
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300 mL
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200 mL
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Synthesis routes and methods II

Procedure details

78.25 g of 4-chlorobenzoic acid were suspended in 400 ml of 1,2-dichloroethane. 99.0 g of a mixed acid containing 35.2% of nitric acid and 64.2% of sulphuric acid were added dropwise with stirring over a period of 3 hours at 40° C. After stirring for 2 hours at that temperature, the reaction mixture was poured on to 300 ml of water. The 1,2-dichloroethane was then distilled off and the reaction product filtered off from the residual aqueous suspension, washed with water and dried at 90° C., giving 97.8 g (96.8% of the theoretical) of 4-chloro-3-nitrobenzoic acid melting at 182.9° to 184.0° C. with a purity of 99.5%. The content of unreacted 4-chlorobenzoic acid amounted to only about 0.1%.
Quantity
78.25 g
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reactant
Reaction Step One
[Compound]
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mixed acid
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99 g
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300 mL
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400 mL
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Synthesis routes and methods III

Procedure details

To a 5-liter, 3-necked, round-bottom flask, equipped with a stirrer and thermometer, is added 2.0 liters of concentrated H2SO4 and 800 g of powdered (about 1-2 microns) p-chlorobenzoic acid. The mixture is stirred and cooled to 0° C. in an oil bath. To the cooled mixture is added 432 ml of 71 weight percent nitric acid in water solution dropwise. The nitric acid solution is added at a rate slow enough to maintain the temperature lower than about 30° C. Upon completion of adding nitric acid, the temperature is raised to 37° C. over 3 hours. The reaction mixture is then cooled to 15° C. To the cooled mixture is added 0.75 liter of room temperature water at a rate so as to keep the reaction temperature below about 40° C. The product is isolated by filtration using fritted glass funnel and washed with 1.5 liters of room temperature water. The washed product is air-dried until a constant weight is observed to yield 1.0174 kg of 4-chloro-3-nitrobenzoic acid, which has a melting point of 178° C.-179.5° C. This is a yield of 99 mole percent. This material can be used without further purification.
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2 L
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Synthesis routes and methods IV

Procedure details

To a 2-liter, 3-necked, round-bottom flask is added 680 ml of concentrated H2SO4 and 400 g of p-chlorobenzoic acid. The mixture is stirred and brought to 0° C. by means of a constant temperature bath. A solution of concentrated HNO3 (216 ml) and concentrated H2SO4 (216 ml) is added dropwise to the reaction mixture at such a rate as to maintain the temperature between 10° C. and 25° C. Upon completion of the addition, the reaction temperature is raised to 37° C. and the mixture is allowed to stir for a period of 10-14 hours. The reaction mixture is then poured over crushed ice and the product, 4-chloro-3-nitrobenzoic acid, is filtered and dried, having a yield of 525.7 g or 98.7 percent with a melting point of 178° C.-180° C. This material is used without further purification.
Name
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216 mL
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reactant
Reaction Step One
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216 mL
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400 g
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680 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
516
Citations
DM Stovall, C Givens, S Keown… - … and Chemistry of …, 2005 - Taylor & Francis
… Combining the two sets of linear free-energy relationships, we have a total of 37 equations for 4-chloro-3-nitrobenzoic acid and a total of 35 equations for 2-chloro-5-nitrobenzoic acid …
Number of citations: 82 www.tandfonline.com
AJ Thompson, JR Price, JC McMurtrie… - Nature …, 2021 - nature.com
… In summary, the mechanism of elasticity in co-crystals of caffeine, 4-chloro-3-nitrobenzoic acid and methanol involves a combination of molecular rotation and movement to form the …
Number of citations: 14 www.nature.com
ZF Zeng, QP Huang, JH Cai, GJ Zheng, QC Huang… - Molecules, 2021 - mdpi.com
… Here, we prepared two new copper(II) complexes using 4-chloro-3-nitrobenzoic acid ligand. … four oxygen (O) atoms from the 4-chloro-3-nitrobenzoic acid ligand for complex 1 and by two …
Number of citations: 15 www.mdpi.com
G Smith, DE Lynch - Acta Crystallographica Section E …, 2015 - scripts.iucr.org
… bis(μ 2 -4-aminobenzoato-κ 2 O:O′)bis[bis(4-aminobenzoato-κ 2 O,O′)diaquaerbium(III)] dihydrate, [Er 2 (C 7 H 6 NO 2 ) 6 (H 2 O) 4 ]·2H 2 O, (I), and 4-chloro-3-nitrobenzoic acid (…
Number of citations: 3 scripts.iucr.org
K Gotoh, H Ishida - Acta Crystallographica Section C: Crystal …, 2011 - scripts.iucr.org
The structures of three isomeric compounds, C7H4ClNO4·C8H6N2, of phthalazine with chloro- and nitro-substituted benzoic acid, namely, 3-chloro-2-nitrobenzoic acid–phthalazine (1/1…
Number of citations: 4 scripts.iucr.org
G Smith - Acta Crystallographica Section C: Crystal Structure …, 2013 - scripts.iucr.org
… two nitrobenzoic acids involved in this work, 4-chloro-3-nitrobenzoic acid (CLNBA) and 4-… structures reported here, the hydrated sodium salts with 4-chloro-3-nitrobenzoic acid, (I), and 2-…
Number of citations: 1 scripts.iucr.org
G Ahila, MD Bharathi, J Mohana… - Materials Research …, 2020 - iopscience.iop.org
… and a neutral 4-chloro-3-nitrobenzoic acid molecule being in … loops of neutral 4-chloro-3-nitrobenzoic acid molecule which … The nitro O7 atom of neutral 4-chloro-3-nitrobenzoic acid is …
Number of citations: 1 iopscience.iop.org
GD Kumar, G Kavitha, S Jyothi… - AIP Conference …, 2022 - pubs.aip.org
… On interest, we had chosen 8-Hydroxyquinoline and 4-chloro-3-nitrobenzoic acid for crystallization process in which the quinoline compound acts as proton acceptor and acid acts as …
Number of citations: 4 pubs.aip.org
K Gotoh, H Ishida - Acta Crystallographica Section E …, 2015 - scripts.iucr.org
… 2-chloro-5-nitrobenzoic acid, three for 3-chloro-2-nitrobenzoic acid, five for 3-chloro-6-nitrobenzoic acid, eight for 4-chloro-2-nitrobenzoic acid and eight for 4-chloro-3-nitrobenzoic acid. …
Number of citations: 13 scripts.iucr.org
H Ishida, T Fukunaga - Acta Crystallographica Section E: Structure …, 2003 - scripts.iucr.org
In the title compound, C7H4ClNO4, the molecules form centrosymmetric dimers through O—H⋯ O hydrogen bonds. The dimers are connected by C—H⋯ O hydrogen bonds to form …
Number of citations: 7 scripts.iucr.org

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